Skp2 inhibitor 1
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Overview
Description
Skp2 inhibitor 1 is a small molecule compound designed to inhibit the activity of S-phase kinase-associated protein 2 (Skp2). Skp2 is a member of the F-box family of proteins and functions as a substrate-specific adaptor in Skp1-CUL1-ROC1-F-box E3 ubiquitin ligases. It is widely regarded as an oncogene due to its role in promoting the ubiquitination and subsequent proteasomal degradation of various tumor suppressor proteins, such as p27 and p21 . Inhibition of Skp2 has emerged as a promising strategy for cancer therapy, as it can lead to the accumulation of these tumor suppressors and induce cell cycle arrest .
Preparation Methods
The preparation of Skp2 inhibitor 1 involves synthetic routes that typically include the use of high-throughput screening platforms to identify potential inhibitors targeting the Skp2-Cks1 interaction . The synthetic routes and reaction conditions for this compound are often optimized based on the structure-activity relationship (SAR) studies of lead compounds. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Skp2 inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reactions involving halogenated compounds . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that enhance its inhibitory activity .
Scientific Research Applications
Skp2 inhibitor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the ubiquitination process and the role of Skp2 in protein degradation . In biology, it is employed to investigate the molecular mechanisms underlying cell cycle regulation and tumor progression . In medicine, this compound is being explored as a potential therapeutic agent for various cancers, including prostate, lung, and breast cancer . Additionally, it has applications in drug resistance research, as it can sensitize cancer cells to chemotherapy by inhibiting Skp2-mediated pathways .
Mechanism of Action
The mechanism of action of Skp2 inhibitor 1 involves binding to Skp2 and inhibiting its interaction with Skp1, thereby preventing the ubiquitination and degradation of tumor suppressor proteins such as p27 and p21 . This inhibition leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis . The molecular targets and pathways involved include the Skp2-p27 axis, the Akt-Skp2 feedback loop, and the mTOR pathway .
Comparison with Similar Compounds
Skp2 inhibitor 1 can be compared with other similar compounds, such as SZL-P1-41, Longikaurin A, and Curcumin . SZL-P1-41 blocks the interaction between Skp2 and Skp1, similar to this compound, but with different structural features . Longikaurin A and Curcumin are natural compounds that also inhibit Skp2, but they have additional biological activities and lower toxicity . The uniqueness of this compound lies in its specific targeting of the Skp2-Cks1 interaction and its potential for use in combination therapies to enhance the efficacy of existing cancer treatments .
Properties
Molecular Formula |
C23H23ClN4O |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-chloro-N-[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C23H23ClN4O/c24-15-21(29)26-19-11-13-28(14-12-19)20-16-25-22(17-7-3-1-4-8-17)23(27-20)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2,(H,26,29) |
InChI Key |
MKWLNXUIWPRODH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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